molecular formula C21H20F3N3O3S B2596308 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 882083-32-1

2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2596308
M. Wt: 451.46
InChI Key: XHVDQLUZIAGSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical with the linear formula C21H20F3N3O3S . It has a molecular weight of 451.471 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.471 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.

Scientific Research Applications

Structural Aspects and Properties

Quinazolinone derivatives exhibit interesting structural aspects and properties, particularly in forming salts and inclusion compounds with other molecules. The study of these compounds often leads to insights into their potential pharmaceutical applications and material science uses, such as in the development of sensors or as part of supramolecular assemblies. The structural elucidation of these compounds is crucial for understanding their reactivity and interaction with biological targets (Karmakar et al., 2007).

Synthesis and Reactivity

The synthesis and reactivity of quinazolinone derivatives are central to their application in medicinal chemistry and drug design. Novel synthetic routes and reactions enable the development of derivatives with potential antimicrobial, antifungal, and anticancer activities. For example, triazolo-annelated quinazolines have been synthesized from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, showcasing the versatility of quinazolinone scaffolds in generating bioactive compounds (Al-Salahi, 2010).

Potential Biological Activities

Quinazolinone derivatives are investigated for their potential biological activities, including antimalarial, antibacterial, and antifungal properties. Computational calculations and molecular docking studies have been employed to predict the activity of these compounds against various targets, such as plasmepsins in malaria and main protease in SARS-CoV-2. Theoretical investigations highlight the importance of structural features in determining the activity of quinazolinone derivatives (Fahim & Ismael, 2021).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not provided.

properties

IUPAC Name

2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-13(2)11-27-19(29)16-5-3-4-6-17(16)26-20(27)31-12-18(28)25-14-7-9-15(10-8-14)30-21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVDQLUZIAGSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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